molecular formula C13H14N2OS B1517694 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-39-3

1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B1517694
CAS RN: 1105190-39-3
M. Wt: 246.33 g/mol
InChI Key: NNCRHBXXRNKKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, also known as 4-allyl-5-methoxy-1,3-dihydro-2H-imidazole-2-thione, is an organic compound with a variety of applications in scientific research. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is an important building block for the synthesis of a range of compounds. This compound has been studied for its potential use in pharmaceuticals, agrochemicals, and other applications.

Scientific Research Applications

Antihistamic Agent

This compound exhibits properties that make it a candidate for use as an antihistamic agent . Histamine is a compound involved in local immune responses as well as regulating physiological functions in the gut and acting as a neurotransmitter. Antihistamines are used to treat allergic reactions. The structure of 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione suggests it could bind to histamine receptors and potentially block the action of histamine, thereby reducing symptoms of allergies .

Central Nervous System (CNS) Controlling Agent

Compounds with CNS activity can be used to treat disorders such as anxiety, depression, and other neurological conditions. The pharmacological profile of this compound indicates potential for central nervous system controlling actions , which could be explored for the development of new therapeutic agents targeting CNS disorders .

Anti-Inflammatory Applications

The imidazole ring, present in this compound, is known for its anti-inflammatory properties. Therefore, this compound could be researched for its efficacy in reducing inflammation, which is a common response to infection or injury and is implicated in many diseases .

Antimicrobial Activity

Imidazole derivatives have been studied for their antimicrobial activity. This compound could be part of research aimed at developing new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .

Cancer Research

The unique structure of this compound, particularly the presence of the methoxyphenyl group, may confer it the ability to act as a cytotoxic agent against cancer cells. It could be investigated for its potential to inhibit the growth of tumors or induce apoptosis in cancerous cells .

Enzyme Inhibition

Enzyme inhibitors are used to block the activity of specific enzymes that may be involved in disease processes. This compound could be studied for its ability to inhibit enzymes that are targets for drug development, particularly those involved in disease pathways .

Neuroprotective Agent

Compounds that can protect nerve cells from damage or degeneration are valuable in the treatment of neurodegenerative diseases. The chemical structure of this compound suggests potential neuroprotective properties that could be beneficial in conditions like Alzheimer’s disease or Parkinson’s disease .

Antioxidant Properties

Antioxidants are important in protecting cells from oxidative stress caused by free radicals. This compound could be analyzed for its antioxidant capacity, which may contribute to its therapeutic potential in various oxidative stress-related conditions .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-prop-2-enyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-8-15-12(9-14-13(15)17)10-4-6-11(16-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRHBXXRNKKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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